3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide
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Overview
Description
3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a sulfonyl group, a nitro group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the chlorophenyl ring.
Amidation: The formation of the carboxamide group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and amines for amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylsulfonylmethylbenzenecarboxamide: Lacks the nitro and dimethylamino groups.
N-(dimethylamino)methylene-4-nitrobenzenecarboxamide: Lacks the sulfonyl and chlorophenyl groups.
Uniqueness
3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-N-(dimethylaminomethylidene)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-20(2)11-19-17(22)12-3-8-16(21(23)24)13(9-12)10-27(25,26)15-6-4-14(18)5-7-15/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBPBLPAKJCYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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